9-Fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
6-Hydroxybetamethasone is a derivative of betamethasone, a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory and autoimmune conditions. The addition of a hydroxyl group at the 6th position of the betamethasone molecule enhances its pharmacological properties, making it a valuable compound in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxybetamethasone typically involves the hydroxylation of betamethasone. One common method includes the use of a weak acid and mild base salt to facilitate the reaction. The process begins with betamethasone as the starting material, which undergoes hydroxylation at the 6th position to yield 6-Hydroxybetamethasone .
Industrial Production Methods
Industrial production of 6-Hydroxybetamethasone follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxybetamethasone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as hydrogen.
Substitution: The hydroxyl group can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Hydroxybetamethasone can yield 6-ketobetamethasone, while reduction can produce 6-deoxybetamethasone .
Scientific Research Applications
6-Hydroxybetamethasone has a wide range of applications in scientific research:
Mechanism of Action
6-Hydroxybetamethasone exerts its effects by binding to glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals. It inhibits the activity of phospholipase A2, leading to decreased formation of arachidonic acid derivatives such as prostaglandins and leukotrienes. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone: A stereoisomer of betamethasone, differing in the spatial configuration of the methyl group at position 16.
Prednisone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness
6-Hydroxybetamethasone is unique due to the presence of the hydroxyl group at the 6th position, which enhances its pharmacological properties. This modification improves its efficacy and stability, making it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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